![molecular formula C18H14BrFN2O3S B2587945 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-15-0](/img/structure/B2587945.png)
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a bromobenzoyl group and a fluorobenzo[d]thiazolyl group attached to an ethyl acetate moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as transacetalization , makes it valuable for constructing complex molecules. The 2-bromobenzoyl moiety can be utilized in cross-coupling reactions to introduce aryl groups .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features, particularly the benzothiazole ring, are of interest due to their presence in molecules with biological activity. It could be used to synthesize derivatives with potential therapeutic properties .
Catalysis
The compound could be involved in catalytic processes, especially in NHC-catalyzed reactions. The bromine atom makes it a candidate for bond cleavage via energy transfer, which is a crucial step in catalysis .
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O3S/c1-2-25-16(23)10-22-14-8-7-11(20)9-15(14)26-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHHQJRAQKZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate |
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